Dabigatran etexilate is synthesized from various precursors, and impurities like Dabigatran Impurity 12 can form through hydrolysis or other degradation processes. The classification of this impurity falls under pharmaceutical impurities, which are categorized based on their origin—whether they are synthetic byproducts or degradation products.
The synthesis of Dabigatran Impurity 12 typically involves several steps that may include hydrolysis of dabigatran etexilate under controlled conditions. For instance, one method describes the hydrolysis of dabigatran etexilate in the presence of solvents like acetonitrile and sodium carbonate at elevated temperatures (10-50 °C) to yield various hydrolysis impurities, including Impurity 12 .
The synthesis process generally requires careful optimization to minimize undesired byproducts. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the formation of impurities during synthesis, ensuring that the final product meets purity standards .
Relevant data include:
Dabigatran Impurity 12 may participate in several chemical reactions during its formation, primarily involving hydrolysis. For example, the reaction of dabigatran etexilate with water under acidic or basic conditions can lead to the formation of this impurity. The reaction conditions—such as temperature, pH, and solvent composition—are critical for controlling the yield of the desired impurity while minimizing other byproducts .
Additionally, purification methods post-synthesis often involve crystallization or chromatography to isolate Dabigatran Impurity 12 from other substances formed during synthesis.
While Dabigatran Impurity 12 itself does not have a therapeutic mechanism of action like its parent compound, understanding its formation provides insights into the stability and degradation pathways of dabigatran etexilate. The mechanism typically involves nucleophilic attack by water on the ester bonds present in dabigatran etexilate, leading to hydrolysis and subsequent formation of various impurities .
Dabigatran Impurity 12 exhibits properties similar to those of dabigatran etexilate but may differ in solubility, stability, and reactivity due to its structural modifications. Key properties include:
Analytical techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide further insights into these properties.
Dabigatran Impurity 12 serves primarily as a reference standard for quality control in pharmaceutical formulations containing dabigatran etexilate. Its characterization is essential for:
Dabigatran etexilate is a prodrug of dabigatran, a direct thrombin inhibitor (DTI) that revolutionized anticoagulation therapy by offering an alternative to vitamin K antagonists. It is clinically approved for stroke prevention in nonvalvular atrial fibrillation, treatment/prevention of venous thromboembolism, and post-orthopedic surgery thromboprophylaxis [5] [7]. The drug selectively binds to thrombin's active site (Ki = 4.5 nM), preventing fibrinogen cleavage and thrombus formation [5] [10]. This targeted mechanism avoids upstream coagulation factors and enables predictable pharmacokinetics without routine monitoring [7]. Dabigatran etexilate's metabolic activation involves esterase-mediated hydrolysis in plasma and liver, releasing the active moiety dabigatran. However, its complex synthesis pathway – involving multi-step condensation, protection/deprotection, and purification – introduces process-related impurities that necessitate rigorous control [5] [9].
Pharmaceutical impurities are chemically defined substances within drug products lacking therapeutic properties. They arise from:
Regulatory frameworks (ICH Q3A/B, USP, EP) mandate strict limits (typically ≤0.15% for unidentified impurities) to ensure safety, efficacy, and batch consistency [7] [9]. Impurities can alter pharmacokinetics, introduce toxicity, or reduce potency. For anticoagulants like dabigatran, even trace impurities may amplify bleeding risks or diminish therapeutic effects. Consequently, structural identification, quantification (via HPLC/LC-MS), and toxicological qualification of impurities are integral to drug development [5] [7].
Dabigatran Impurity 12 (CAS: 1422435-35-5) is a process-related impurity structurally distinct from dabigatran. Its IUPAC name is Ethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate, with molecular formula C₂₁H₂₃N₃O₄ and molecular weight 381.42 g/mol [1] [3]. Key physicochemical properties include:
Table 1: Physicochemical Properties of Dabigatran Impurity 12
Property | Value | Prediction Method |
---|---|---|
Boiling Point | 593.3 ± 40.0 °C | Computational |
Density | 1.22 ± 0.1 g/cm³ | Computational |
pKa | 4.33 ± 0.10 | Computational |
Solubility | Low (lipophilic ester groups) | Experimental |
Structurally, it features:
This architecture differs from dabigatran (C₂₅H₂₅N₇O₃), lacking the pyridinyl-β-alanine moiety and amidino group critical for thrombin binding [10].
Impurity 12 arises during esterification or condensation steps in dabigatran etexilate synthesis:
Table 2: Comparative Profile of Dabigatran Impurities
Impurity | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Origin |
---|---|---|---|---|
Dabigatran Impurity 12 | 1422435-35-5 | C₂₁H₂₃N₃O₄ | 381.42 | Synthesis intermediate |
Dabigatran Impurity H | 1408238-36-7 | C₂₆H₃₃N₅O₄ | 479.58 | Degradation |
Dabigatran Impurity 51 | 1422435-35-5 | C₂₁H₂₃N₃O₄ | 381.42 | Synonym for Impurity 12 |
O-Desethyl Dabigatran | 212321-78-3 | C₃₂H₃₇N₇O₅ | 599.68 | Metabolism |
Impurity 12 is monitored primarily using reversed-phase HPLC coupled with UV or MS detection. Key analytical parameters include:
The impurity's control threshold is typically ≤0.15% per ICH guidelines. Its significance lies in:
Table 3: Analytical Methods for Detecting Dabigatran Impurity 12
Method | Conditions | Quantification Limit | Key Applications |
---|---|---|---|
HPLC-UV | C18 column; 0.1% TFA/acetonitrile gradient | 0.05% | Batch release testing |
LC-MS/MS | ESI+ mode; m/z 382.2 → 336.1 | 0.01% | Structural characterization |
Preparative HPLC | 20–80% acetonitrile/water; 15 mL/min flow | N/A | Isolation for qualification |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7